molecular formula C15H14N6O3 B1679449 Ro 15-4513 CAS No. 91917-65-6

Ro 15-4513

Cat. No.: B1679449
CAS No.: 91917-65-6
M. Wt: 326.31 g/mol
InChI Key: CFSOJZTUTOQNIA-UHFFFAOYSA-N
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Description

Ro 15-4513, also known by its IUPAC name Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate, is a weak partial inverse agonist of the benzodiazepine class of drugs. It was developed by Hoffmann–La Roche in the 1980s. This compound is structurally related to the benzodiazepine antidote flumazenil and has been studied for its potential as an antidote to alcohol intoxication .

Mechanism of Action

Ro 15-4513, also known as Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate, is a weak partial inverse agonist of the benzodiazepine class of drugs .

Target of Action

This compound primarily targets the GABA A receptors , specifically the diazepam-sensitive (DS) α1-, α2-, α3-, and α5-GABA A receptors . These receptors play a crucial role in the inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a partial inverse agonist at the aforementioned GABA A receptors . This means it reduces the activity of these receptors, leading to a decrease in the inhibitory effects of GABA neurotransmission . It’s thought that this compound antagonizes the effects of ethanol because the azido group at the 8-position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as a partial inverse agonist at GABA A receptors, this compound can modulate the inhibitory effects of GABA neurotransmission. This can lead to various downstream effects, including the potential to counteract the effects of certain alcohols .

Pharmacokinetics

It’s noted that this compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period .

Result of Action

This compound has been shown to antagonize several behavioral and neurochemical effects of ethanol, including ethanol-induced sedation . Due to its gaba antagonist effects, this compound can cause serious side-effects including both anxiety, and at higher doses, convulsions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol in the system can affect the compound’s action, as this compound is known to antagonize the effects of ethanol . Additionally, the compound’s short half-life suggests that its action may be influenced by the rate of metabolism in the body .

Biochemical Analysis

Biochemical Properties

Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .

Temporal Effects in Laboratory Settings

This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .

Metabolic Pathways

Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .

Transport and Distribution

Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .

Subcellular Localization

Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .

Preparation Methods

Ro 15-4513 can be synthesized through a series of chemical reactions involving the formation of the imidazobenzodiazepine core structure. The synthetic route typically involves the following steps:

    Formation of the imidazobenzodiazepine core: This involves the cyclization of appropriate precursors to form the core structure.

    Introduction of the azido group: The azido group is introduced at the 8-position of the benzene ring through a substitution reaction.

    Esterification: The carboxylic acid group is esterified to form the ethyl ester.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Ro 15-4513 undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include copper catalysts for the CuAAC reactions and reducing agents for the reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ro 15-4513 has several scientific research applications, including:

Comparison with Similar Compounds

Ro 15-4513 is structurally related to flumazenil, another benzodiazepine receptor antagonist. unlike flumazenil, which is ineffective at blocking the effects of ethanol, this compound selectively antagonizes the effects of ethanol. This makes this compound unique in its potential use as an alcohol antidote .

Similar Compounds

This compound’s unique ability to selectively block the effects of ethanol sets it apart from other benzodiazepine receptor antagonists and agonists.

Properties

IUPAC Name

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSOJZTUTOQNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238763
Record name Ro 15-4513
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or beige solid; [Sigma-Aldrich MSDS]
Record name Ro 15-4513
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CAS No.

91917-65-6
Record name Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 15-4513
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Record name Ro 15-4513
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Record name RO-15-4513
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Ro15-4513?

A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]

Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?

A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]

Q3: How does Ro15-4513's binding to GABAA receptors affect their function?

A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]

Q4: Does ethanol also bind to GABAA receptors?

A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]

Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?

A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]

Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?

A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []

Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?

A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:

  • Motor incoordination (ataxia) [, , ]
  • Sedation and hypnosis (loss of righting reflex) [, , , ]
  • Ethanol self-administration and intake [, , , , , ]
  • Anticonvulsant actions [, ]
  • Ethanol discrimination [, , ]

Q8: Does Ro15-4513 completely block all doses of ethanol?

A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]

Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?

A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []

Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?

A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]

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